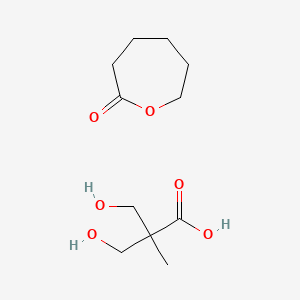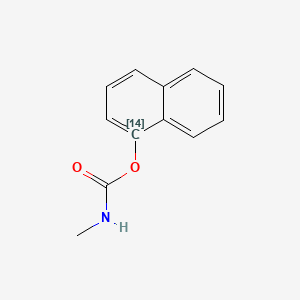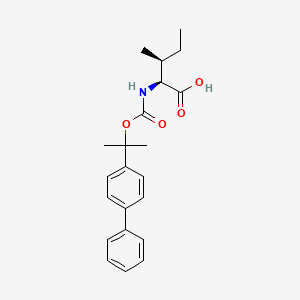
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring allyloxy and methoxy groups, makes it a compound of interest for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and methanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with allyloxy and methoxy groups. The reaction conditions include:
Temperature: Typically conducted at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: A base like sodium hydroxide or potassium carbonate is used to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Polymerization: The allyloxy groups can participate in polymerization reactions to form polymeric materials.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted triazines depending on the reagents used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Polymeric Products: Polymers with triazine units in the backbone.
Applications De Recherche Scientifique
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Participate in chemical reactions: Forming reactive intermediates that interact with cellular components.
Induce polymerization: Leading to the formation of polymeric networks with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(allyloxy)-1,3,5-triazine: Lacks the methoxy group, leading to different reactivity and applications.
2,4,6-Triallyloxy-1,3,5-triazine: Contains three allyloxy groups, making it more reactive in polymerization reactions.
2-Methoxy-4,6-dichloro-1,3,5-triazine: Contains chlorine atoms instead of allyloxy groups, leading to different substitution reactions.
Uniqueness
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine is unique due to its combination of allyloxy and methoxy groups, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
50729-70-9 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-methoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C10H13N3O3/c1-4-6-15-9-11-8(14-3)12-10(13-9)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
Clé InChI |
IBAZGKICHYDASM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



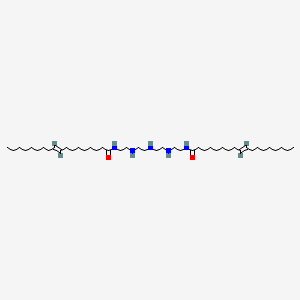
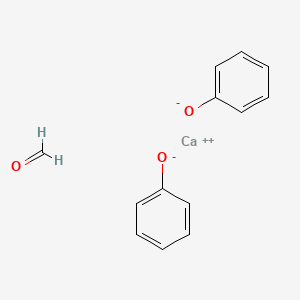

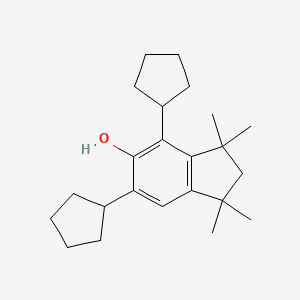
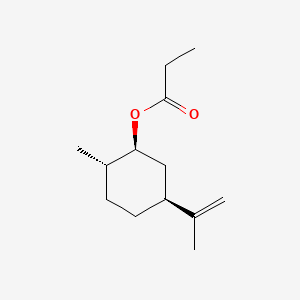
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)
